Cas no 1696553-22-6 (Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-)

7-ブロモ-4-クロロ-2-シクロプロピルキナゾリンは、キナゾリン骨格を有する高純度の有機化合物です。ブロモ基とクロロ基の導入により高い反応性を示し、医薬品中間体や材料科学分野での応用が期待されます。シクロプロピル基の立体効果により分子構造が安定化され、選択的な官能基変換が可能です。この化合物は、結晶性が良好で取り扱いやすく、有機合成反応における多様な修飾経路に対応できます。特に医薬品開発において、標的分子の構造最適化段階で有用なビルディングブロックとしての特性を有しています。

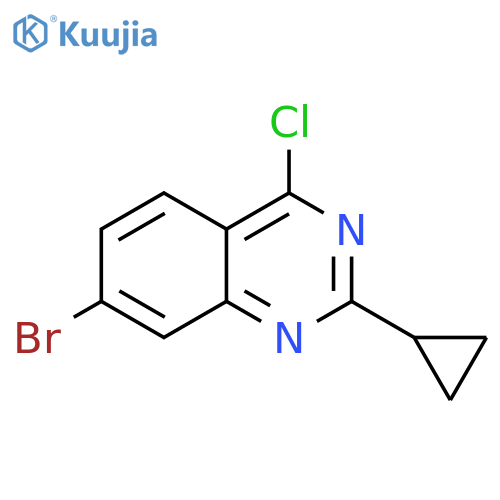

1696553-22-6 structure

商品名:Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-

CAS番号:1696553-22-6

MF:C11H8BrClN2

メガワット:283.551620483398

MDL:MFCD30829072

CID:5220103

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 化学的及び物理的性質

名前と識別子

-

- Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-

-

- MDL: MFCD30829072

- インチ: 1S/C11H8BrClN2/c12-7-3-4-8-9(5-7)14-11(6-1-2-6)15-10(8)13/h3-6H,1-2H2

- InChIKey: JARWLLUOCHJESF-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=CC(Br)=C2)=C(Cl)N=C1C1CC1

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1132769-5g |

7-bromo-4-chloro-2-cyclopropylquinazoline |

1696553-22-6 | 95% | 5g |

$3000 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1132769-5g |

7-bromo-4-chloro-2-cyclopropylquinazoline |

1696553-22-6 | 95% | 5g |

$2700 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1132769-5g |

7-bromo-4-chloro-2-cyclopropylquinazoline |

1696553-22-6 | 95% | 5g |

$2700 | 2025-02-24 |

Quinazoline, 7-bromo-4-chloro-2-cyclopropyl- 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1696553-22-6 (Quinazoline, 7-bromo-4-chloro-2-cyclopropyl-) 関連製品

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量